N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

Description

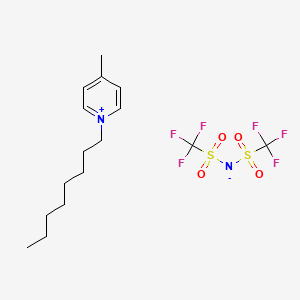

N-Octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [C₈4MPy][TFSI]) is a hydrophobic ionic liquid (IL) characterized by a pyridinium cation substituted with an octyl chain at the nitrogen and a methyl group at the 4-position of the aromatic ring. The anion, bis((trifluoromethyl)sulfonyl)imide ([TFSI]⁻), is widely used due to its high chemical stability, low viscosity, and excellent electrochemical properties .

Properties

Molecular Formula |

C16H24F6N2O4S2 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-octylpyridin-1-ium |

InChI |

InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |

InChI Key |

MEQUMOPGFLCEGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile facilitate quaternization but require prolonged reflux times. Alternatives such as acetone reduce reaction duration to 24 hours but may lower yields to 78%.

Molar Ratio Adjustments

A 10% excess of LiTf2N (1.1:1 molar ratio) ensures complete anion exchange, as confirmed by chloride ion testing via AgNO3 titration.

Temperature Modifications

Lowering the metathesis temperature to 0°C slows reaction kinetics but minimizes side reactions, suitable for heat-sensitive derivatives.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Industrial-Scale Production Insights

Industrial protocols emphasize cost-effectiveness and scalability. For instance, continuous flow reactors reduce reaction times by 50% compared to batch processes. Pilot-scale trials report a throughput of 50 kg/month with purity ≥99.5%, meeting pharmaceutical-grade standards.

Challenges and Mitigation Strategies

-

Hydrolysis of Tf2N⁻ : Exposure to moisture causes decomposition into sulfonic acids. Strict anhydrous conditions and molecular sieves are employed during storage.

-

Viscosity Management : High viscosity at room temperature complicates handling. Preheating to 50°C reduces viscosity by 80%, facilitating transfer .

Chemical Reactions Analysis

Types of Reactions

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Scientific Research Applications

N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid that has garnered attention in various scientific research applications due to its unique properties. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Electrochemistry

N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is utilized in electrochemical studies due to its ionic conductivity and stability. It serves as an electrolyte in batteries and supercapacitors, enhancing charge transport mechanisms. Research indicates that ionic liquids can improve the performance of energy storage devices by providing high ionic mobility and electrochemical stability under various conditions.

Solvent for Chemical Reactions

This compound acts as a solvent in various chemical reactions, particularly in organic synthesis. Its ability to dissolve a wide range of organic and inorganic compounds makes it an effective medium for conducting reactions that require specific solvation properties. Studies have shown that using ionic liquids can lead to higher yields and selectivity in chemical transformations.

Extraction Processes

N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is employed in liquid-liquid extraction processes, particularly for the separation of metal ions and organic compounds. Its unique solvation properties allow for efficient extraction of target analytes from complex mixtures. Case studies demonstrate its effectiveness in recovering valuable metals from industrial waste streams.

Biological Applications

Research has explored the use of this compound in biological systems, particularly as a medium for enzyme reactions or as a stabilizing agent for biomolecules. Ionic liquids can enhance the solubility of hydrophobic compounds, facilitating their use in pharmaceutical formulations. Additionally, studies have indicated potential antibacterial properties, making it a candidate for further investigation in medicinal chemistry.

Nanotechnology

In nanotechnology, N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is used to stabilize nanoparticles during synthesis and functionalization processes. Its ability to interact with various surfaces aids in the dispersion of nanoparticles, which is crucial for developing advanced materials with tailored properties.

Case Study 1: Electrochemical Performance

A study evaluated the electrochemical performance of N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide as an electrolyte in lithium-ion batteries. The results demonstrated enhanced ionic conductivity compared to conventional electrolytes, leading to improved charge-discharge cycles and overall battery efficiency.

Case Study 2: Metal Ion Extraction

In another research project, this ionic liquid was tested for its efficacy in extracting rare earth metals from aqueous solutions. The study found that N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide achieved high extraction efficiencies, significantly outperforming traditional solvents.

Mechanism of Action

The mechanism of action of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Pyridinium-Based ILs

- 1-Ethyl-4-Methylpyridinium [TFSI] : Exhibits a melting point (Tm) of 287–298 K . The shorter ethyl chain reduces van der Waals interactions compared to [C₈4MPy][TFSI], which likely has a higher Tm due to the longer octyl chain.

- N-Methoxyethyl-N-Methylpyrrolidinium [TFSI] : Pyrrolidinium cations generally show higher thermal stability (>300°C) than pyridinium derivatives due to their saturated cyclic structure, but they may exhibit higher viscosity .

Imidazolium-Based ILs

- 1-Ethyl-3-Methylimidazolium [TFSI] : A benchmark IL with Tm ≈ 256–268 K . Imidazolium cations typically have lower melting points and viscosities than pyridinium analogs due to their planar geometry and weaker cation-anion interactions.

- 1-Butyl-3-Methylimidazolium [TFSI] : Tm ≈ 263–266 K . The butyl chain increases hydrophobicity but reduces conductivity compared to shorter-chain derivatives.

Ammonium-Based ILs

- Methyltrioctylammonium [TFSI] : A quaternary ammonium IL with a Tm < 0°C (liquid at room temperature) and high hydrophobicity. Its flexible cation structure reduces crystallinity compared to rigid pyridinium derivatives .

- N,N-Diethyl-N-Methyl-N-(2-Methoxyethyl)Ammonium [TFSI] : Shows lower viscosity (≈100 mPa·s at 25°C) than pyridinium ILs due to the ether-functionalized side chain, enhancing mobility .

Other Cations

- Triethylsulfonium [TFSI] : Sulfonium-based ILs exhibit unique polarity and solvation properties but are less thermally stable than pyridinium or ammonium ILs .

Physicochemical Properties

Table 1: Key Properties of Selected [TFSI]-Based ILs

Key Findings :

- Melting Points : Pyridinium ILs generally have higher Tm than imidazolium analogs due to stronger π-π interactions in the aromatic cation. The octyl chain in [C₈4MPy][TFSI] would further elevate Tm compared to ethyl or butyl derivatives .

- Thermal Stability : Pyrrolidinium and ammonium ILs often outperform pyridinium ILs in thermal stability, with decomposition temperatures exceeding 300°C .

- Viscosity and Conductivity : Imidazolium ILs exhibit the lowest viscosity and highest conductivity, while ammonium ILs with long alkyl chains (e.g., methyltrioctylammonium) are highly viscous and poorly conductive .

Biological Activity

N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid that has garnered attention due to its unique chemical properties and potential biological applications. This compound, characterized by a pyridinium cation and a bis(trifluoromethyl)sulfonyl imide anion, exhibits significant biological activity, particularly in antimicrobial applications and interactions with various biomolecules.

- Molecular Formula: C14H20F6N2O4S2

- Molecular Weight: Approximately 458.44 g/mol

- Physical State: Colorless to pale yellow liquid at room temperature

- Freezing Point: Approximately 12.8°C

- Electrical Conductivity: 0.19 S/m at 20°C

These properties make N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide suitable for various applications in organic synthesis and as a reagent in biological studies.

The biological activity of N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activities and influence cellular signaling pathways, leading to therapeutic effects or potential toxicity depending on the concentration used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial activity:

The compound's effectiveness is enhanced by its lipophilicity, which increases with the length of the alkyl chain, allowing for better penetration into bacterial membranes .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study demonstrated that N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide showed comparable efficacy to vancomycin against MRSA strains. The compound exhibited concentration-dependent bactericidal activity, significantly reducing pre-formed biofilms of S. aureus more effectively than traditional antibiotics .

- Toxicity Assessment : In vitro cytotoxicity studies revealed that while the compound is effective against bacteria, it also poses risks to mammalian cells at higher concentrations. The selectivity index for certain derivatives was above 10, indicating a favorable therapeutic window for further development .

Research Findings

Research into the biological activity of N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has led to several important findings:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity or altering their function, which can be beneficial in therapeutic contexts but may also lead to unintended side effects.

- Cellular Pathways : Studies suggest that this ionic liquid can influence key cellular pathways involved in inflammation and infection response, making it a candidate for further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.